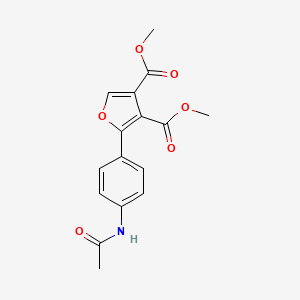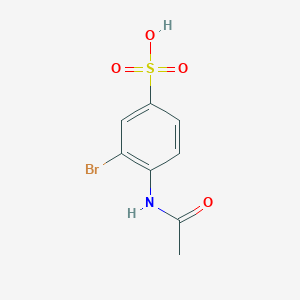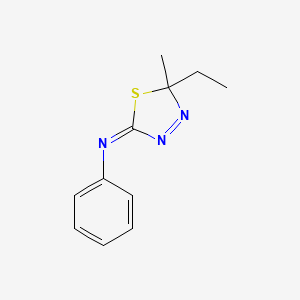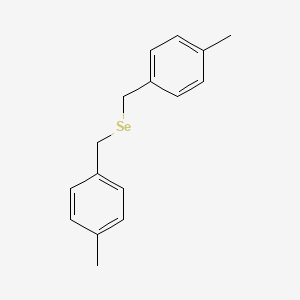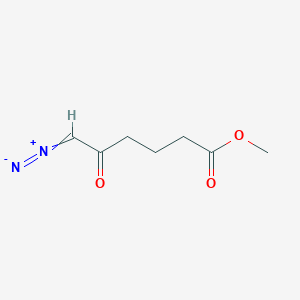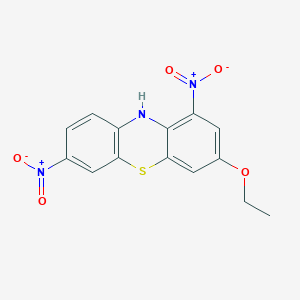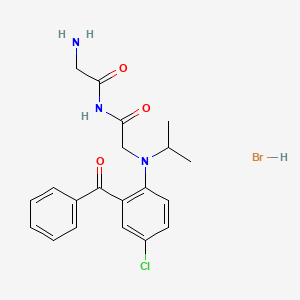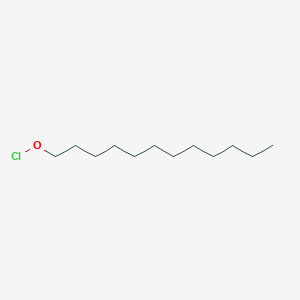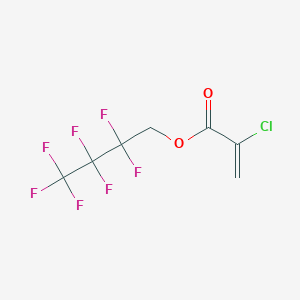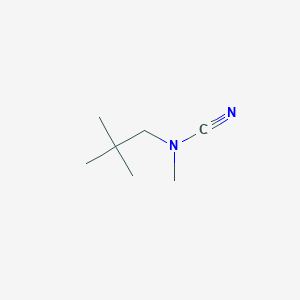
(2,2-Dimethylpropyl)methylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylpropyl)methylcyanamide is an organic compound characterized by its unique structure, which includes a cyanamide group attached to a 2,2-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)methylcyanamide typically involves the reaction of 2,2-dimethylpropylamine with cyanogen chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: (2,2-Dimethylpropyl)methylcyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyanamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyanamides.
Aplicaciones Científicas De Investigación
(2,2-Dimethylpropyl)methylcyanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethylpropyl)methylcyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
(2,2-Dimethylpropyl)cyanamide: Similar structure but lacks the methyl group attached to the cyanamide.
(2,2-Dimethylpropyl)amine: Lacks the cyanamide group, making it less reactive in certain chemical reactions.
Methylcyanamide: Lacks the 2,2-dimethylpropyl group, resulting in different chemical and biological properties.
Propiedades
Número CAS |
82721-87-7 |
|---|---|
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl(methyl)cyanamide |
InChI |
InChI=1S/C7H14N2/c1-7(2,3)5-9(4)6-8/h5H2,1-4H3 |
Clave InChI |
KHHNGQAYCOTGOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



